

2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile physical and chemical properties

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Compound of Interest

Compound Name: 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

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An In-Depth Technical Guide to **2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile**: Properties, Synthesis, and Applications

Introduction

2-(Piperazin-1-yl)pyridine-3-carbonitrile, identified by CAS Number 84951-44-0, is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.^{[1][2][3]} Its molecular architecture, which integrates a pyridine ring, a piperazine moiety, and a nitrile functional group, provides a versatile scaffold for the synthesis of a diverse range of derivatives. This guide offers a comprehensive overview of its core physical and chemical properties, a detailed methodology for its synthesis, an exploration of its reactivity, and a discussion of its applications and safety protocols. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their work.

Physicochemical and Spectroscopic Profile

The unique arrangement of functional groups in **2-(Piperazin-1-yl)pyridine-3-carbonitrile** dictates its physical characteristics and chemical behavior. A summary of its key properties is presented below.

Key Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized in the table below, based on aggregated data from established chemical databases.

Property	Value	Source(s)
CAS Number	84951-44-0	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₂ N ₄	[1] [2] [3]
Molecular Weight	188.23 g/mol	[1] [2] [3]
IUPAC Name	2-(piperazin-1-yl)pyridine-3-carbonitrile	[1]
Melting Point	102-104 °C	[3]
Boiling Point	388.0 ± 37.0 °C (Predicted)	[3]
Density	1.22 ± 0.1 g/cm ³ (Predicted)	[3]
pKa	8.34 ± 0.10 (Predicted)	[3]

Solubility and Stability

While extensive experimental solubility data is not widely published, the presence of polar nitrogen atoms and the capacity for hydrogen bonding suggest moderate solubility in polar solvents. Based on analogs, solubility is expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[\[4\]](#) The compound is generally stable under normal laboratory conditions but is noted to be potentially hygroscopic and sensitive to light.[\[5\]](#) Therefore, proper storage is crucial to maintain its integrity.

Spectroscopic Signature

The structural features of **2-(Piperazin-1-yl)pyridine-3-carbonitrile** give rise to a predictable spectroscopic profile, which is essential for its identification and characterization.

- Infrared (IR) Spectroscopy: A prominent and sharp absorption band is expected in the region of ~2220 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration.[\[6\]](#) Other significant peaks would include C-H stretches from the aromatic pyridine and aliphatic piperazine rings, and C=N/C=C stretches from the pyridine ring around 1590-1600 cm⁻¹.[\[6\]](#)

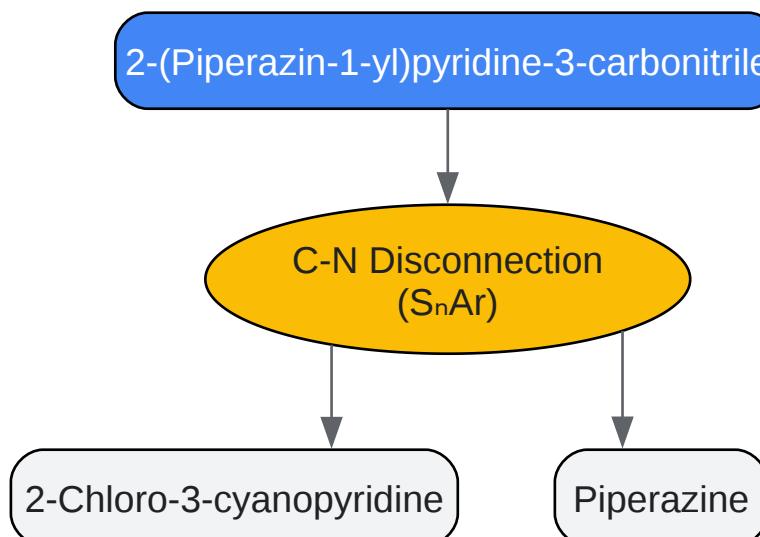
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum would display distinct signals for the protons on the pyridine ring, typically in the downfield region (δ 7.0-8.5 ppm). The methylene protons (CH_2) of the piperazine ring would likely appear as multiplets in the upfield region (δ 3.0-4.0 ppm). A broad singlet corresponding to the N-H proton of the secondary amine on the piperazine ring would also be present, and its chemical shift would be solvent-dependent.[6][7]
 - ^{13}C NMR: The carbon spectrum would show a signal for the nitrile carbon around 117-120 ppm. Aromatic carbons of the pyridine ring would resonate in the δ 120-150 ppm range, while the aliphatic carbons of the piperazine ring would be found further upfield.[8]
- Mass Spectrometry: The nominal mass would correspond to its molecular weight of 188 g/mol. High-resolution mass spectrometry (HRMS) would show a precise mass of 188.1062 Da for the molecular ion $[\text{M}]^+$.[1]

Synthesis and Purification

The synthesis of **2-(Piperazin-1-yl)pyridine-3-carbonitrile** is most efficiently achieved through a nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$) reaction. This approach is common for constructing substituted pyridine and piperazine systems.[6][9]

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the C-N bond between the pyridine and piperazine rings. This identifies 2-chloro-3-cyanopyridine and piperazine as the readily available starting materials. The choice of a chloro-substituted pyridine is strategic, as chlorine is an effective leaving group for $\text{S}_{\text{n}}\text{Ar}$ reactions, especially when activated by an adjacent electron-withdrawing nitrile group.



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Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol

This protocol describes the synthesis using a standard S_nAr methodology.

Objective: To synthesize **2-(Piperazin-1-yl)pyridine-3-carbonitrile** from 2-chloro-3-cyanopyridine and piperazine.

Materials:

- 2-chloro-3-cyanopyridine
- Piperazine (anhydrous)
- Potassium carbonate (K_2CO_3), anhydrous
- Acetonitrile (CH_3CN), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated $NaCl$ solution)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

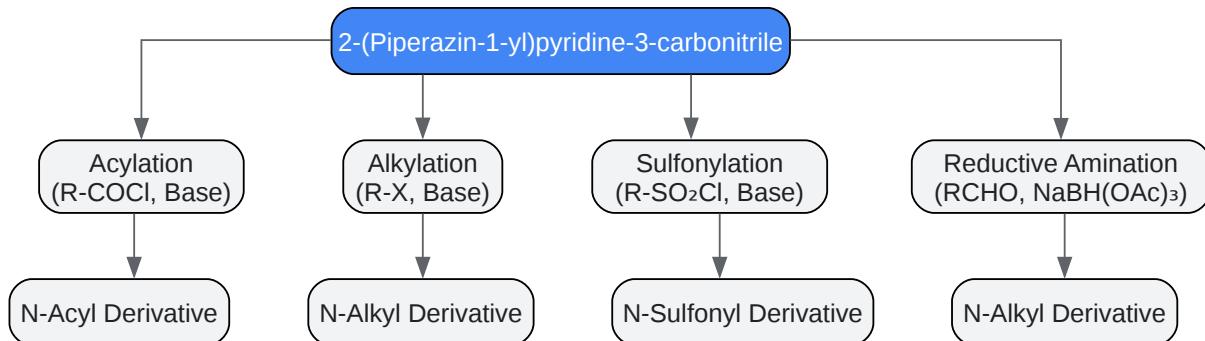
- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-cyanopyridine (1.0 eq).
- Addition of Reagents: Add piperazine (2.5 eq) and anhydrous potassium carbonate (2.0 eq). The use of excess piperazine helps to drive the reaction to completion and minimize the formation of a di-substituted byproduct. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction.
- Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry with a typical concentration of 0.2-0.5 M with respect to the limiting reagent. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
- Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up:
 - After the reaction is complete, cool the mixture to room temperature.
 - Remove the acetonitrile under reduced pressure using a rotary evaporator.
 - Partition the resulting residue between dichloromethane (DCM) and water.
 - Separate the organic layer. Extract the aqueous layer two more times with DCM.
 - Combine the organic extracts and wash with saturated $NaHCO_3$ solution, followed by brine. This removes any remaining acidic impurities and salts.

- Drying and Concentration: Dry the combined organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution system, for example, starting with 50% ethyl acetate in hexanes and gradually increasing the polarity, is typically effective for separating the product from unreacted starting material and byproducts.
- Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent in vacuo. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Chemical Reactivity and Derivatization

The molecule possesses three primary sites for chemical modification, making it a valuable scaffold for creating chemical libraries for high-throughput screening.

- Piperazine N-4 Amine: The secondary amine is the most common site for derivatization. It is nucleophilic and can readily undergo reactions such as acylation, alkylation, sulfonylation, and reductive amination to install a wide variety of functional groups. This flexibility is paramount in drug discovery for tuning properties like solubility, potency, and selectivity.
- Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to a primary amine.
- Pyridine Ring: While less reactive than the piperazine amine, the pyridine ring can undergo electrophilic aromatic substitution, although the conditions required are often harsh.



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Caption: Common derivatization pathways at the piperazine N-4 position.

Applications in Research and Drug Development

The combination of a piperazine ring—a "privileged" scaffold in medicinal chemistry—with a functionalized pyridine ring makes this compound a valuable starting material.^[7]

- Scaffold for Library Synthesis: Its structure allows for the rapid generation of diverse chemical libraries. The piperazine N-H provides a convenient attachment point for various side chains, enabling systematic Structure-Activity Relationship (SAR) studies.
- Bioactive Potential: While needing further validation through primary literature, the compound has been listed by some vendors as a peroxisome proliferator-activated receptor (PPAR) antagonist.^[2] PPARs are involved in metabolic regulation, making them important drug targets.
- Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol, it fits the profile of a molecular fragment. It can be used in FBDD screens to identify initial low-affinity hits that can be elaborated into more potent drug candidates. The multiple hydrogen bond acceptors and the secondary amine (a hydrogen bond donor) provide key interaction points for binding to protein targets.

Safety, Handling, and Storage

Proper handling of **2-(Piperazin-1-yl)pyridine-3-carbonitrile** is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

GHS Hazard Classification

Hazard Code	Description	Source(s)
H302/H312/H332	Harmful if swallowed, in contact with skin, or if inhaled	[1]
H315	Causes skin irritation	[1] [10]
H318/H319	Causes serious eye damage / eye irritation	[1] [10]
H335	May cause respiratory irritation	[1] [10]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[10\]](#)
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[10\]](#)
 - Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[\[10\]](#)
 - Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[11\]](#)

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[5\]](#)[\[10\]](#) Protect from direct sunlight and moisture to prevent degradation.[\[5\]](#)[\[11\]](#)

Conclusion

2-(Piperazin-1-yl)pyridine-3-carbonitrile is a synthetically accessible and highly versatile chemical building block. Its well-defined physicochemical properties, predictable spectroscopic profile, and multiple points for chemical modification make it a valuable asset for researchers in synthetic chemistry and drug discovery. A thorough understanding of its properties, combined with adherence to strict safety protocols, will enable scientists to fully leverage its potential in the development of novel chemical entities and therapeutic agents.

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